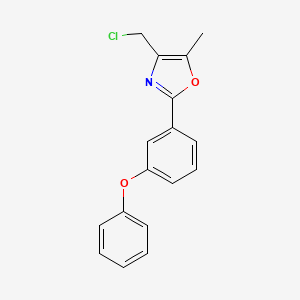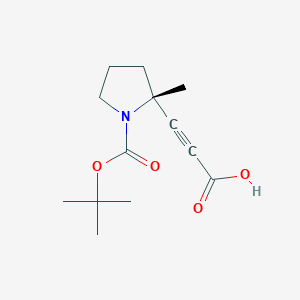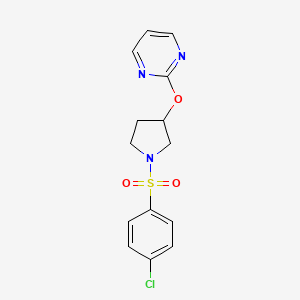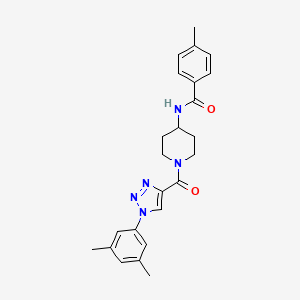
4-Chloromethyl-5-methyl-2-(3-phenoxyphenyl)-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloromethyl-5-methyl-2-(3-phenoxyphenyl)-oxazole is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. This compound is commonly referred to as CMPO and has been found to possess unique properties that make it suitable for various medical applications.
科学的研究の応用
CMPO has been extensively studied for its potential applications in the field of medicine. It has been found to possess unique properties that make it suitable for various medical applications such as cancer treatment, drug delivery, and imaging. CMPO has been found to selectively bind to certain cancer cells and induce apoptosis, making it a promising candidate for cancer treatment. Additionally, CMPO has been used as a drug delivery agent due to its ability to cross the blood-brain barrier and target specific cells. Furthermore, CMPO has been used as an imaging agent for various medical imaging techniques.
作用機序
The mechanism of action of CMPO is still not fully understood. However, it has been proposed that CMPO binds to specific receptors on the surface of cells, leading to the activation of various signaling pathways. This activation can result in the induction of apoptosis or the inhibition of cell proliferation.
Biochemical and Physiological Effects
CMPO has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells and inhibit cell proliferation. Additionally, CMPO has been found to cross the blood-brain barrier and target specific cells, making it a promising drug delivery agent. Furthermore, CMPO has been used as an imaging agent for various medical imaging techniques.
実験室実験の利点と制限
One of the advantages of using CMPO in lab experiments is its ability to selectively bind to certain cells and induce apoptosis. Additionally, CMPO has been found to cross the blood-brain barrier and target specific cells, making it a promising drug delivery agent. However, one of the limitations of using CMPO in lab experiments is its potential toxicity, which can lead to adverse effects in vivo.
将来の方向性
There are several future directions for the study of CMPO. One potential direction is the development of CMPO-based drugs for cancer treatment. Additionally, CMPO can be further studied as a drug delivery agent for the treatment of various diseases. Furthermore, CMPO can be used as an imaging agent for various medical imaging techniques. Finally, the toxicity of CMPO can be further studied to determine its safety for use in vivo.
Conclusion
In conclusion, CMPO is a chemical compound that has gained significant interest in scientific research due to its potential applications in the field of medicine. It has been found to possess unique properties that make it suitable for various medical applications such as cancer treatment, drug delivery, and imaging. The synthesis method of CMPO involves the reaction of 4-chloromethyl-5-methyl-2-phenyl-oxazole with phenol in the presence of a catalyst. Although the mechanism of action of CMPO is still not fully understood, it has been proposed that CMPO binds to specific receptors on the surface of cells, leading to the activation of various signaling pathways. CMPO has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells and the inhibition of cell proliferation. One of the advantages of using CMPO in lab experiments is its ability to selectively bind to certain cells and induce apoptosis. However, one of the limitations of using CMPO in lab experiments is its potential toxicity. There are several future directions for the study of CMPO, including the development of CMPO-based drugs for cancer treatment, the further study of CMPO as a drug delivery agent, and the use of CMPO as an imaging agent for various medical imaging techniques.
合成法
The synthesis of CMPO involves the reaction of 4-chloromethyl-5-methyl-2-phenyl-oxazole with phenol in the presence of a catalyst. This reaction results in the formation of CMPO, which is a white crystalline solid with a melting point of 109-111°C. The purity of the synthesized compound can be determined using various analytical techniques such as NMR and HPLC.
特性
IUPAC Name |
4-(chloromethyl)-5-methyl-2-(3-phenoxyphenyl)-1,3-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2/c1-12-16(11-18)19-17(20-12)13-6-5-9-15(10-13)21-14-7-3-2-4-8-14/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXUSZUIYVYCSDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)OC3=CC=CC=C3)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-5-methyl-2-(3-phenoxyphenyl)oxazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Acetyl-2-(2,6-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2802137.png)
![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2802139.png)
![2-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]quinoxaline](/img/structure/B2802140.png)


![methyl (Z)-2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-(2,3,4-trifluoroanilino)-2-propenoate](/img/structure/B2802144.png)

![3-[2-(Dimethylsulfamoylamino)-2-phenylethyl]-2,4-dioxo-1,3-oxazolidine](/img/structure/B2802147.png)


![[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(1-methyltriazol-4-yl)methanone](/img/structure/B2802153.png)